molecular formula C13H15ClN2O3 B2525002 N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251563-48-0

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2525002
CAS No.: 1251563-48-0
M. Wt: 282.72
InChI Key: MUUIAQYUHWUETR-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, which is characterized by a central oxalic acid diamide backbone. This structure is frequently explored in medicinal chemistry and chemical biology for its potential to interact with biological targets. Oxalamide derivatives are known to be investigated as inhibitors of metalloenzymes. For instance, some compounds in this class have been studied for their activity against bacterial methionine aminopeptidases (MetAPs), which are essential enzymes and promising antibacterial targets . The specific molecular architecture of this compound, featuring a 2-chlorophenyl group and a cyclopropyl moiety with a hydroxymethyl extension, is designed to confer unique steric and electronic properties. These features may facilitate selective binding to enzyme active sites, potentially through hydrogen bonding via the hydroxymethyl group and hydrophobic interactions from the aromatic and cyclopropane rings. Researchers value this oxalamide as a high-purity building block for developing novel bioactive molecules or as a potential tool compound for probing biological pathways in non-clinical settings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-9-3-1-2-4-10(9)16-12(19)11(18)15-7-13(8-17)5-6-13/h1-4,17H,5-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUIAQYUHWUETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with a cyclopropylmethylamine derivative. The reaction conditions often include the use of anhydrous solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The cyclopropylmethyl substituent in the target compound replaces the thiazole-pyrrolidine moieties in , likely reducing metabolic instability associated with heterocyclic systems .

Flavor-Enhancing Oxalamides

and –11 highlight oxalamides as potent umami flavor agents, including:

  • N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770): Structurally related to S336, with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day .

Key Differences :

  • The hydroxymethylcyclopropane moiety may enhance aqueous solubility compared to the pyridinylethyl chains in flavor compounds, which are optimized for lipid compatibility .

Enzyme-Targeting Oxalamides

details oxalamides as soluble epoxide hydrolase (sEH) inhibitors:

  • N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) : Synthesized via a multi-step protocol with >90% purity. Adamantyl groups enhance lipophilicity and target binding.
  • N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (3) : Substitution with a 3-phenylpropyl chain improves enzyme inhibition potency .

Key Differences :

  • The 2-chlorophenyl group could introduce steric clashes in enzyme active sites optimized for bulkier hydrophobic groups .

Biological Activity

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is subsequently reacted with (1-(hydroxymethyl)cyclopropyl)methylamine. The synthesis typically occurs under controlled conditions in an inert atmosphere to prevent oxidation and ensure high yield .

Chemical Structure:

  • IUPAC Name: N-[(2-chlorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
  • Molecular Formula: C14H17ClN2O3
  • Molar Mass: Approximately 288.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's unique structure allows it to engage in various interactions, which may include:

  • Inhibition of Enzymatic Activity: The oxalamide moiety can interact with enzymes by forming hydrogen bonds, potentially inhibiting their function.
  • Receptor Modulation: The cyclopropyl group may enhance binding affinity to certain receptors, influencing signaling pathways.

Case Studies

  • Antitumor Activity:
    • A study investigating oxalamide derivatives found that compounds with similar structural features demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Effects:
    • Another investigation highlighted the anti-inflammatory properties of related compounds, indicating that the oxalamide structure may play a crucial role in modulating inflammatory responses .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectReference
Oxalamide AAntitumorIC50 = 25 µM against HeLa cells
Oxalamide BAnti-inflammatoryReduction in TNF-alpha production
This compoundPotential Antitumor/Anti-inflammatoryNot yet establishedThis study

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sequential coupling of 2-chloroaniline derivatives with cyclopropylmethyl-hydroxymethyl intermediates via oxalamide bond formation. Key steps include:

  • Coupling reagents : Use of TBTU () or HATU for amide bond formation.
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres ().
  • Purification : Column chromatography or preparative HPLC for isolating >90% purity ().
    • Data : Reaction yields vary (35–53% for similar oxalamides) depending on steric hindrance from the cyclopropyl group ().

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry of the chlorophenyl and hydroxymethylcyclopropyl groups (δH 7.41–7.82 ppm for aromatic protons; ).
  • Mass spectrometry : ESI-MS or APCI-MS to verify molecular weight (e.g., m/z 421.19 [M+H+] for analogs; ).
  • X-ray crystallography : Resolve cyclopropane ring conformation and hydrogen-bonding networks ().

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Hydrogen bonding : The hydroxymethyl group enhances aqueous solubility via H-bonding (logP ~1.8 predicted; ).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the oxalamide core (). Store at –20°C in anhydrous DMSO for long-term stability.

Advanced Research Questions

Q. How does the chlorophenyl substituent modulate biological target interactions compared to other aryl groups (e.g., fluorophenyl or cyanophenyl)?

  • Methodology :

  • SAR studies : Compare inhibition of enzymes (e.g., HIV protease, cytochrome P450) using analogs with varying aryl groups ( ).
  • Docking simulations : Analyze halogen bonding between 2-chlorophenyl and hydrophobic enzyme pockets (e.g., CD4-binding site; ).
    • Data : 2-Chlorophenyl analogs show 3–5× higher potency than fluorophenyl derivatives in antiviral assays (IC50 0.2 µM vs. 0.7 µM; ).

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Case study : Discrepancies in enzyme inhibition (e.g., CYP4F11 vs. CYP3A4 activation) may arise from assay conditions:

  • Orthogonal assays : Validate using fluorescence polarization (binding) and LC-MS (metabolite profiling; ).
  • Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions ( ).

Q. How can computational models predict its pharmacokinetic profile and metabolite formation?

  • In silico tools :

  • ADMET prediction : Use SwissADME to estimate bioavailability (%F = 65–70%) and CYP450 metabolism ( ).
  • Metabolite ID : GLORYx or SyGMa to simulate hydroxylation at the cyclopropane ring ().

Methodological Recommendations

  • Contradiction resolution : Use tiered validation (e.g., SPR binding → cell-based assays) to confirm target engagement ().
  • Derivative synthesis : Introduce bioisosteres (e.g., thiophene for cyclopropane) to improve metabolic stability ().

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